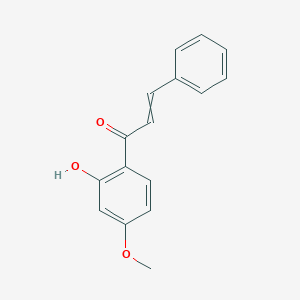

2'-Hydroxy-4'-Methoxychalcone

Vue d'ensemble

Description

2’-Hydroxy-4’-Methoxychalcone is a member of the chalcone family, which belongs to the flavonoid class of phenolic compounds. Chalcones are known for their diverse biological activities and are often referred to as “open-chain flavonoids” due to their structure. This compound is characterized by the presence of a hydroxy group at the 2’ position and a methoxy group at the 4’ position on the phenyl ring, making it a unique derivative with potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The most common method for synthesizing 2’-Hydroxy-4’-Methoxychalcone is through the Claisen-Schmidt condensation reaction. This involves the reaction of an aryl aldehyde with an aryl methyl ketone in the presence of an alcoholic alkali. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of 2’-Hydroxy-4’-Methoxychalcone can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2’-Hydroxy-4’-Methoxychalcone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of flavones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chalcone into dihydrochalcones.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted chalcones.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or hydrogenation with a palladium catalyst.

Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed:

Oxidation: Flavones and other oxidized chalcones.

Reduction: Dihydrochalcones.

Substitution: Halogenated, nitrated, or sulfonated chalcones.

Applications De Recherche Scientifique

Anti-Melanogenic Effects

Research indicates that 2'-Hydroxy-4'-Methoxychalcone exhibits significant anti-melanogenic properties. In studies involving B16F10 melanoma cells, it was found to inhibit melanin production and tyrosinase activity, which are critical factors in melanogenesis. The compound's mechanism includes:

- Inhibition of Melanogenesis-Related Proteins : It regulates the expression of proteins involved in melanin synthesis.

- Pathway Involvement : The compound inhibits melanogenesis through various signaling pathways such as GSK-3β/β-Catenin, PI3K/Akt, MAPK, and cAMP/PKA pathways .

Anti-Inflammatory Properties

This compound has demonstrated potent anti-inflammatory effects in vitro. In RAW 264.7 macrophage cells, it significantly reduced the production of pro-inflammatory cytokines and inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. Key findings include:

- Reduction of Nitric Oxide Production : The compound effectively suppressed LPS-induced nitric oxide production.

- Cytokine Modulation : It decreased the levels of inflammatory cytokines such as IL-1β and IL-6 .

Antimicrobial Applications

Chalcones, including this compound, have been studied for their antimicrobial properties against various pathogens. They exhibit activity against both bacteria and fungi, particularly multidrug-resistant strains. The mechanisms involve:

- Targeting Enzymatic Pathways : Chalcones selectively inhibit enzymes critical for microbial survival, such as DNA gyrase and protein kinases.

- Broad Spectrum Activity : Research has shown effectiveness against a range of pathogens, including resistant strains .

Antiatherosclerotic Effects

The compound has shown promise in combating atherosclerosis by inhibiting the proliferation of human aortic smooth muscle cells induced by oxidized low-density lipoprotein (Ox-LDL). Significant findings include:

- Mechanistic Insights : It acts as an inhibitor of p44/42 mitogen-activated protein kinase and enhances the expression of peroxisome proliferator-activated receptor gamma.

- Synergistic Effects : When used in conjunction with other medications like rosiglitazone and pioglitazone, it further inhibits cell proliferation and inflammatory responses .

Case Studies and Research Findings

Several studies highlight the therapeutic potential of this compound:

Mécanisme D'action

2’-Hydroxy-4’-Methoxychalcone can be compared with other chalcone derivatives:

2’-Hydroxychalcone: Lacks the methoxy group, which may affect its biological activity.

4’-Methoxychalcone: Lacks the hydroxy group, which may influence its solubility and reactivity.

2’,4’-Dihydroxychalcone: Contains two hydroxy groups, potentially enhancing its antioxidant properties

Comparaison Avec Des Composés Similaires

- 2’-Hydroxychalcone

- 4’-Methoxychalcone

- 2’,4’-Dihydroxychalcone

- 2’-Hydroxy-4’-Methoxychalcone analogs with different substituents

Activité Biologique

2'-Hydroxy-4'-Methoxychalcone (HMC) is a flavonoid compound known for its diverse biological activities, including anti-inflammatory, anti-melanogenic, and potential anticancer properties. This article delves into the various aspects of its biological activity, supported by data tables and relevant research findings.

Chemical Structure : HMC is characterized by a hydroxyl group at the 2' position and a methoxy group at the 4' position of the chalcone backbone. This unique structure contributes to its biological efficacy.

Targets and Mode of Action :

- Enzymatic Targets : HMC primarily targets enzymes such as tyrosinase , tyrosinase-related proteins (TRP-1 and TRP-2) , and cyclooxygenase-2 (COX-2) . It has been shown to inhibit COX-2, which plays a critical role in inflammatory responses.

- Signaling Pathways : The compound modulates several signaling pathways by downregulating microphthalmia-associated transcription factor (MITF), cAMP-dependent protein kinase (PKA), and c-Jun N-terminal kinase (JNK), while upregulating extracellular signal-regulated kinase (ERK).

Anti-Inflammatory Effects

HMC exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that it reduces lipopolysaccharide (LPS)-induced oxidative stress and inflammatory cytokine production in BV2 microglial cells. Specifically, it inhibits the expression of inducible nitric oxide synthase (iNOS) and COX-2, leading to decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukins IL-1β and IL-6 .

| Study | Cell Type | Effect Observed | Concentration |

|---|---|---|---|

| BV2 Cells | Inhibition of iNOS, COX-2 | 20 µM | |

| RAW264.7 Cells | Reduced TNF-α, IL-6 secretion | 20 µM |

Anti-Melanogenic Activity

HMC has been studied for its ability to inhibit melanin synthesis in melanoma cells. In B16F10 melanoma cells, it significantly reduces cellular melanin content by inhibiting tyrosinase activity through the downregulation of MITF .

Antioxidant Properties

The compound also demonstrates antioxidant activity by decreasing reactive oxygen species (ROS) levels in various cell types. This property contributes to its protective effects against oxidative stress-induced cellular damage .

Case Studies

-

In Vivo Studies on Anti-Cancer Activity :

A study investigated the effects of HMC on tumor growth in animal models. The results indicated that HMC administration resulted in a significant reduction in tumor size without noticeable toxicity at lower doses. -

Comparative Analysis with Other Chalcones :

Research comparing HMC with other chalcone derivatives revealed that HMC exhibited superior anti-inflammatory effects, particularly in inhibiting pro-inflammatory cytokine production in macrophage cell lines .

Pharmacokinetics and Metabolism

HMC undergoes phase II metabolism primarily through conjugation reactions. Studies have shown that it is well absorbed in intestinal models, with significant biotransformation leading to metabolites that retain biological activity .

Propriétés

IUPAC Name |

1-(2-hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-13-8-9-14(16(18)11-13)15(17)10-7-12-5-3-2-4-6-12/h2-11,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNGQVJAKLIYDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40295458 | |

| Record name | 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39273-61-5 | |

| Record name | 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.